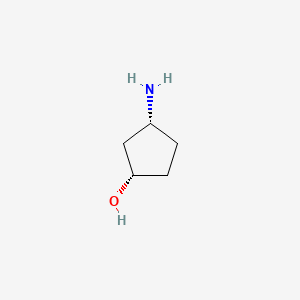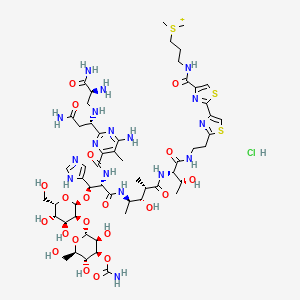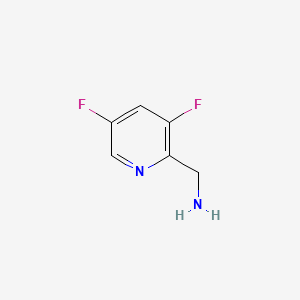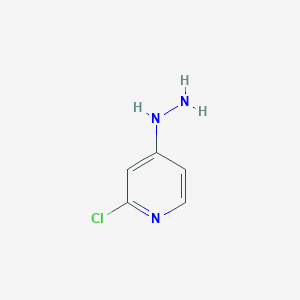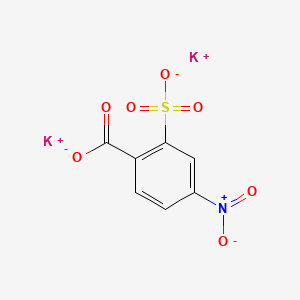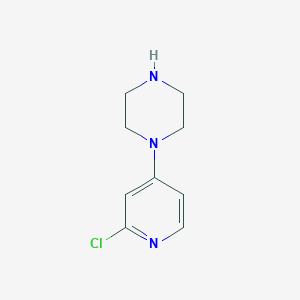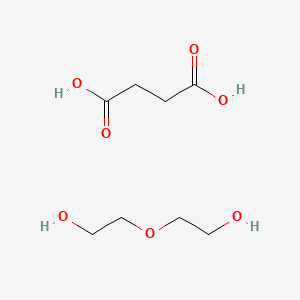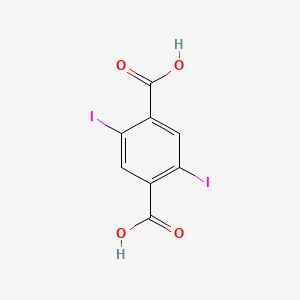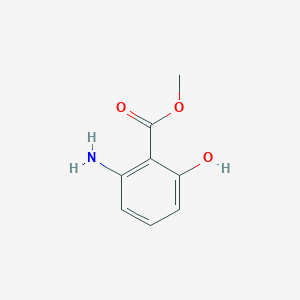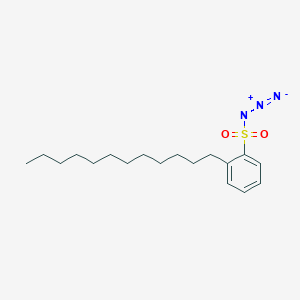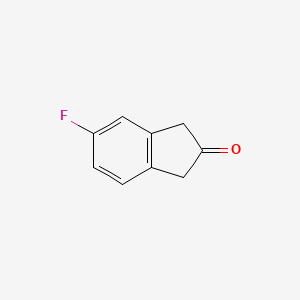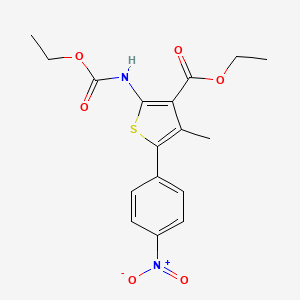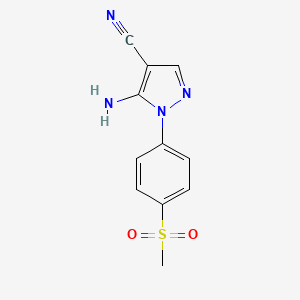![molecular formula C13H23NO3 B1592108 Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 374794-96-4](/img/structure/B1592108.png)
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate
概要
説明
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the empirical formula C13H21NO4 . It has a molecular weight of 255.31 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O . This provides a textual representation of the molecule’s structure. Chemical Reactions Analysis
There is a study that discusses two pathways in the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This could provide insights into the reactivity of similar compounds.Physical And Chemical Properties Analysis
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a solid . It has a molecular weight of 255.31 . The InChI key for this compound isDXCDANAWBPYOAA-UHFFFAOYSA-N .
科学的研究の応用
Synthesis and Reactivity
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a precursor in the synthesis of spirocyclic compounds, which have applications in preparing biologically active heterocyclic compounds. In a study, this compound underwent condensation with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing its utility in synthetic organic chemistry for creating complex molecular architectures with potential biological activity (Moskalenko & Boev, 2012).
Supramolecular Arrangements
Research into cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, has provided insights into their molecular and crystal structures. These studies highlight the role of substituents in affecting supramolecular arrangements, contributing to our understanding of how structural variations can influence the physical properties of compounds (Graus et al., 2010).
Conformational Analysis
Spirolactams, including tert-butyl derivatives, have been synthesized and analyzed for their conformational properties. These compounds serve as conformationally restricted pseudopeptides and have implications in peptide synthesis, offering a basis for the development of novel biomolecules with specific structural and functional attributes (Fernandez et al., 2002).
NMR Spectroscopy in Stereochemistry
The use of NMR spectroscopy to determine the absolute configuration of tert-butyl derivatives showcases the importance of analytical techniques in elucidating the stereochemistry of complex organic molecules. This knowledge is crucial for the development of enantioselective synthetic methods and for understanding the relationship between molecular structure and biological function (Jakubowska et al., 2013).
Photochemical and Thermal Rearrangements
The study of the photochemical and thermal rearrangement of oxaziridines, including tert-butyl derivatives, provides evidence supporting the stereoelectronic theory. This research offers valuable insights into reaction mechanisms and the influence of electronic factors on chemical reactivity, which is essential for designing efficient synthetic strategies (Lattes et al., 1982).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-13(5-8-14)6-9-16-10-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMRJOXVOCJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620725 | |
| Record name | tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
CAS RN |
374794-96-4 | |
| Record name | tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

